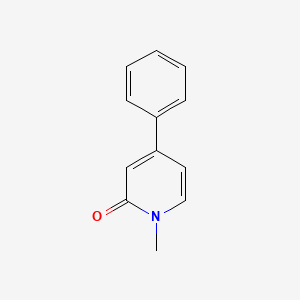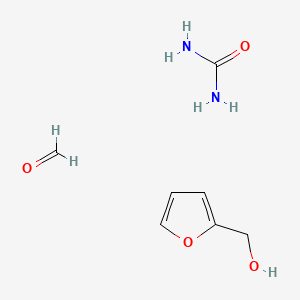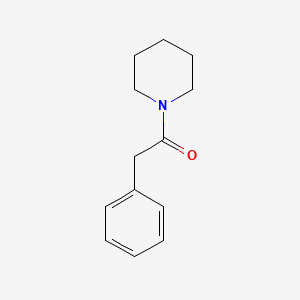
Formanilide, o-phenyl-
Overview
Description
Formanilide, also known as N-phenylformamide, is an organic compound with the formula C₆H₅NHCHO. It is the formamide derivative of aniline and is a colorless solid. Formanilide is notable for being the simplest aromatic molecule that exhibits a peptide bond, making it a valuable model for studying peptide group conformational isomerism and large amplitude motions related to this functional group .
Preparation Methods
Formanilide can be synthesized through various methods, including stoichiometric reactions of formylating reagents and catalytic reactions with carbon monoxide as the carbonyl source. One common method involves the formylation of aniline using formic acid. The reaction is typically carried out by dissolving aniline and formic acid in toluene and refluxing the solution in the presence of a Dean-Stark trap to collect the water produced by the condensation reaction . Industrial production methods often involve similar formylation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Formanilide undergoes various chemical reactions, including:
Oxidation: Formanilide can be oxidized to produce phenylisocyanide.
Reduction: Reduction of formanilide typically yields aniline.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and phosphorus oxychloride for substitution reactions. Major products formed from these reactions include phenylisocyanide, aniline, and various formylated derivatives.
Scientific Research Applications
Formanilide has several scientific research applications:
Biology: Formanilide is used in studies involving protein folding and interactions due to its peptide bond structure.
Medicine: It is a precursor in the synthesis of various pharmaceuticals, including fungicides like mepanipyrim.
Mechanism of Action
The mechanism of action of formanilide involves its ability to form hydrogen bonds due to the presence of the amide group. This allows it to interact with various molecular targets, including proteins and enzymes, influencing their structure and function. The peptide bond in formanilide plays a crucial role in these interactions, as it mimics the peptide bonds found in proteins, making it a valuable tool for studying protein-related processes .
Comparison with Similar Compounds
Formanilide is similar to other formamides and anilides, such as benzamide and acetanilide. it is unique due to its simple structure and the presence of the peptide bond, which makes it an ideal model for studying peptide group dynamics. Similar compounds include:
Benzamide: An amide derivative of benzoic acid, used in various chemical reactions and as a precursor in pharmaceutical synthesis.
Acetanilide: An amide derivative of acetic acid, used as an analgesic and antipyretic agent.
Formanilide’s simplicity and the presence of the peptide bond distinguish it from these similar compounds, making it particularly valuable for research in peptide chemistry and protein interactions .
Properties
IUPAC Name |
N-(2-phenylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZDVIMOCJVZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5346-21-4 | |
| Record name | Formanilide, o-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2'-PHENYLFORMANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


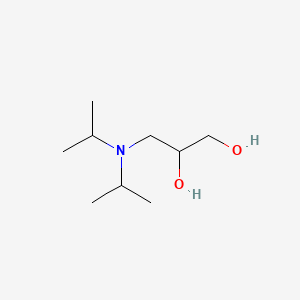
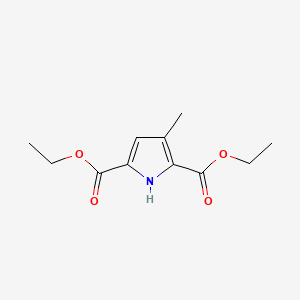


![2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one](/img/structure/B1619813.png)




